molecular formula C10H16 B11923075 6-Methylene-1-propylcyclohex-1-ene

6-Methylene-1-propylcyclohex-1-ene

Cat. No.: B11923075
M. Wt: 136.23 g/mol
InChI Key: AQARTPUQJXNILH-UHFFFAOYSA-N
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Description

6-Methylene-1-propylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cyclohexene derivative characterized by the presence of a methylene group at the 6th position and a propyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene-1-propylcyclohex-1-ene typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metal catalysts to enhance the yield and selectivity of the desired product. The use of high-pressure reactors and continuous flow systems can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methylene-1-propylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylene-1-propylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylene-1-propylcyclohex-1-ene involves its interaction with specific molecular targets. The methylene group can participate in electrophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Methylene-1-propylcyclohex-1-ene is unique due to the presence of both a methylene and a propyl group, which confer distinct reactivity and interaction profiles compared to its analogs .

Biological Activity

6-Methylene-1-propylcyclohex-1-ene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Structure:

  • Molecular Formula: C10H16
  • Molecular Weight: 144.24 g/mol
  • IUPAC Name: 6-Methylene-1-propylcyclohexene
  • Canonical SMILES: CC(C)C1=CC(=C(C=C1)C=C)C=C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects. The compound's structure allows it to interact with biological targets, influencing cellular processes.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, certain derivatives have shown effectiveness against a range of pathogens by disrupting cell membrane integrity or inhibiting nucleic acid synthesis.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
6-Methylene derivative AEscherichia coli16 µg/mL
6-Methylene derivative BCandida albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the inhibition of tumor growth.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Membrane Disruption: The compound may integrate into microbial membranes, causing structural damage and leading to cell lysis.
  • Inhibition of Enzymatic Activity: By binding to specific enzymes involved in metabolic pathways, it can hinder essential biochemical processes.
  • Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various cycloalkenes, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as a natural preservative in food products.

Case Study 2: Anticancer Properties
In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

6-methylidene-1-propylcyclohexene

InChI

InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h8H,2-7H2,1H3

InChI Key

AQARTPUQJXNILH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCCCC1=C

Origin of Product

United States

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